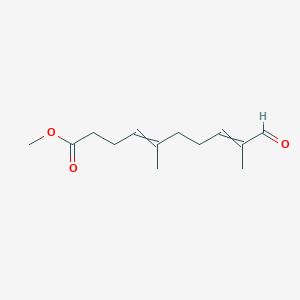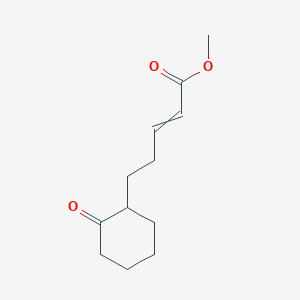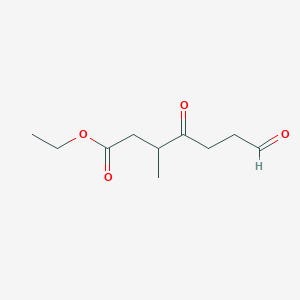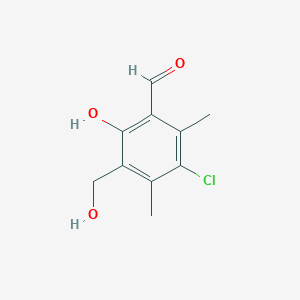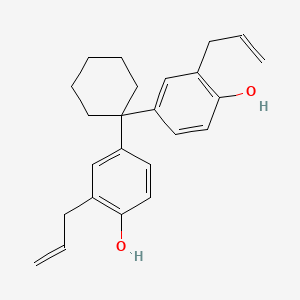![molecular formula C23H24O2 B14311986 1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene CAS No. 114262-85-0](/img/structure/B14311986.png)
1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a central propane chain substituted with phenyl groups and linked through oxymethylene bridges to benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene typically involves the following steps:
Starting Materials: Benzyl chloride and phenylpropane derivatives are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxymethylene bridges.
Solvent: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Temperature: The reaction is typically conducted at elevated temperatures (around 60-80°C) to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or nickel may be employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the oxymethylene bridges to methylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxymethylene bridges and phenyl groups allow for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(3-Methylpropane-1,1-diyl)bis(oxymethylene)]dibenzene
- 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene
- 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]diethylbenzene
Uniqueness
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of oxymethylene bridges enhances its reactivity and potential for functionalization compared to similar compounds.
Propriétés
Numéro CAS |
114262-85-0 |
|---|---|
Formule moléculaire |
C23H24O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3,3-bis(phenylmethoxy)propylbenzene |
InChI |
InChI=1S/C23H24O2/c1-4-10-20(11-5-1)16-17-23(24-18-21-12-6-2-7-13-21)25-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
Clé InChI |
BJYDJZICVZJUAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)
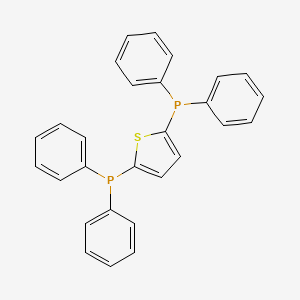
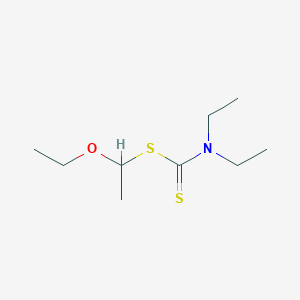

![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
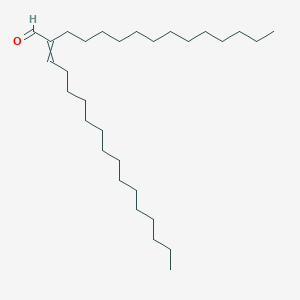
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)
